REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|
|
Name
|
2-imidazolidinethiones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC(CN)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)C1NC(NC1)=S
|
Name
|
2-imidazolidinethiones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C=C)N=C=S
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Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in good yields with 1,1′-thiocarbonyldiimadazole
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NCC1)=S
|
Name
|
|
Type
|
product
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Smiles
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NCCN
|
Name
|
|
Type
|
product
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Smiles
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C(C=C)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|
|
Name
|
2-imidazolidinethiones
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C1(=CC=CC=C1)CC(CN)N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1NC(NC1)=S
|
Name
|
2-imidazolidinethiones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N=C=S
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in good yields with 1,1′-thiocarbonyldiimadazole
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NCC1)=S
|
Name
|
|
Type
|
product
|
Smiles
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NCCN
|
Name
|
|
Type
|
product
|
Smiles
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C(C=C)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C1(C[CH:14]([NH2:17])[CH2:15][NH2:16])C=CC=CC=1.C(N1C=CN=C1)(N1C=CN=C1)=S.C([CH:37]1[CH2:41][NH:40][C:39](=[S:42])[NH:38]1)C1C=CC=CC=1.[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45]>>[NH:38]1[CH2:37][CH2:41][NH:40][C:39]1=[S:42].[NH2:16][CH2:15][CH2:14][NH2:17].[CH2:43]([N:46]=[C:47]=[S:48])[CH:44]=[CH2:45] |f:0.1.2.3.4.5|
|
Name
|
2-imidazolidinethiones
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CC(CN)N
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)C1NC(NC1)=S
|
Name
|
2-imidazolidinethiones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N=C=S
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in good yields with 1,1′-thiocarbonyldiimadazole
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(NCC1)=S
|
Name
|
|
Type
|
product
|
Smiles
|
NCCN
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N=C=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |